molecular formula C20H13N3O3S2 B3586762 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

Cat. No.: B3586762
M. Wt: 407.5 g/mol
InChI Key: IDOYHQYRUVHVKV-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a complex organic compound that features a nitrophenyl group, a thieno[2,3-d]pyrimidinyl group, and a sulfanylethanone moiety

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the thieno[2,3-d]pyrimidine core.

    Attachment of the nitrophenyl group: This can be done through nitration reactions, where a nitro group is introduced to a phenyl ring, followed by coupling with the thieno[2,3-d]pyrimidine core.

    Formation of the sulfanylethanone moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological pathways involving nitro and sulfanyl groups, as well as interactions with proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and sulfanyl groups can participate in redox reactions, influencing cellular processes. The thieno[2,3-d]pyrimidine core may also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 1-(3-Nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone include:

    1-Benzyl-3,5-bis(1-naphthylmethylene)-4-piperidinone: This compound features a piperidinone core with naphthylmethylene groups, differing in its core structure and substituents.

    1-Benzyl-3,5-bis(2-naphthylmethylene)-4-piperidinone: Similar to the previous compound but with different naphthylmethylene positioning.

    1-Benzyl-3,5-bis(3-methylbenzylidene)-4-piperidinone: This compound has a piperidinone core with methylbenzylidene groups, differing in its substituents.

The uniqueness of this compound lies in its combination of a nitrophenyl group, a thieno[2,3-d]pyrimidine core, and a sulfanylethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-17(14-7-4-8-15(9-14)23(25)26)11-28-20-18-16(13-5-2-1-3-6-13)10-27-19(18)21-12-22-20/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOYHQYRUVHVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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